5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline ring fused with a triazole ring, and it is further substituted with a phenyl group and a thiol group. The presence of these functional groups and the heterocyclic structure endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced by reacting the quinoline derivative with hydrazine and an appropriate carboxylic acid derivative under reflux conditions.
Substitution with Phenyl and Thiol Groups: The final compound is obtained by introducing the phenyl and thiol groups through nucleophilic substitution reactions using appropriate reagents such as phenyl halides and thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The phenyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like phenyl halides and thiolating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline ring.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain the triazole ring.
Uniqueness
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of the quinoline and triazole rings, along with the phenyl and thiol groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4S/c1-16-11-13-17(14-12-16)22-15-20(19-9-5-6-10-21(19)25-22)23-26-27-24(29)28(23)18-7-3-2-4-8-18/h2-15H,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBIKTFVHFPPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.